molecular formula C13H15N3O3 B1394379 5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester CAS No. 1229626-83-8

5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester

Cat. No. B1394379
M. Wt: 261.28 g/mol
InChI Key: JSIOEIIAMDQQEQ-UHFFFAOYSA-N
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Description

“5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester” is a chemical compound that has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . A novel method for the synthesis of benzotriazolyl alkyl esters (BAEs) from N-acylbenzotriazoles and dichloromethane (DCM) under mild conditions has been developed . This reaction is one of few examples to show the use of DCM as a C-1 surrogate in carbon–heteroatom bond formation and to highlight the versatility of using DCM as a methylene building block .


Chemical Reactions Analysis

Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .

Scientific Research Applications

  • Construction of Pharmacologically Important Heterocyclic Skeletons

    • Benzotriazole methodology is recognized as a versatile, useful, and successful synthesis protocol for the construction of pharmacologically important heterocyclic skeletons .
    • Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
    • This methodology has grown from an obscure level to very high popularity, since it has been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .
  • Synthesis of 1,2,3,4-Tetrahydro-b-carboline

    • Katritzky’s well-established chemistry of benzotriazole was applied to the synthesis of 1,2,3,4-tetrahydro-b-carboline .
    • These compounds have traditionally been prepared by Pictet-Spengler condensation, Fischer cyclisation, and other methods .
  • Preparation of Benzotriazole Derivatives

    • The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .
    • It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .
    • This review covers the preparation and synthetic utility of versatile benzotriazole derivatives .
  • Medicinal Chemistry and Material Sciences

    • Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
    • In addition, benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .
    • The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .
  • Synthesis of 2-Aminothiophenes and 2-(Methylthio)pyrroles

    • A series of electron-rich 3-functionalized-2-aminothiophenes and 1,3-disubstituted 2-(methylthio)pyrroles were successfully synthesized using benzotriazole methodology .
  • Preparation of N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides

    • N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides were successfully prepared in high yields by coupling 2-aminobenzophenones with (benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole with ammonia and finally cyclization of the resulting monoacyl aminals using ammonium acetate .
  • Synthesis of Benzotriazolyl Alkyl Esters

    • A novel method for the synthesis of benzotriazolyl alkyl esters (BAEs) from N-acylbenzotriazoles and dichloromethane (DCM) under mild conditions has been developed .
    • This reaction is one of few examples to show the use of DCM as a C-1 surrogate in carbon–heteroatom bond formation and to highlight the versatility of using DCM as a methylene building block .
    • BAEs are bifunctional building blocks that can be used for the construction of a myriad of multifunctional chemical compounds .
  • Antibacterial Behavior Improvement

    • The introduction of a 2-aminobenzotriazole group in levofloxacin improved its antibacterial behavior via interactions with the target enzymes or direct penetration into bacteria .
  • Enzyme Substrates

    • Aryl azo benzotriazolyl alkyl esters are used as masked enzyme substrates that can be detected by surface-enhanced resonance Raman scattering (SERRS) only after hydrolysis by the enzyme of interest .
    • This enzymatic hydrolysis generates the dye that has strong affinity to the surface and can be detected by SERRS at very low levels and consequently allow for an enzyme assay with high sensitivity .

properties

IUPAC Name

methyl 5-(benzotriazol-1-yl)-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-9(7-10(17)8-13(18)19-2)16-12-6-4-3-5-11(12)14-15-16/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIOEIIAMDQQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(=O)OC)N1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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